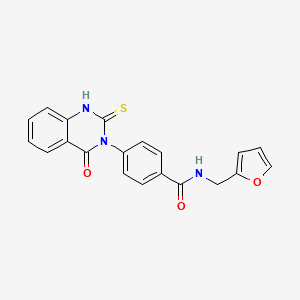

N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Description

N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a furan-2-ylmethyl group and a 4-oxo-2-sulfanylidene quinazoline moiety. The quinazolinone scaffold is known for its bioactivity in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents . The furan-2-ylmethyl substituent contributes to lipophilicity, influencing pharmacokinetic properties.

Properties

Molecular Formula |

C20H15N3O3S |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

InChI |

InChI=1S/C20H15N3O3S/c24-18(21-12-15-4-3-11-26-15)13-7-9-14(10-8-13)23-19(25)16-5-1-2-6-17(16)22-20(23)27/h1-11H,12H2,(H,21,24)(H,22,27) |

InChI Key |

IAIRINRZALELBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the quinazolinone moiety: This involves the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization.

Coupling of the furan and quinazolinone moieties: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.

Final assembly: The benzamide group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzamides.

Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

Medicine: Due to its unique structure, it may have potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Core Heterocycle Modifications

Quinazolinone vs. Triazole Derivatives: The target compound’s quinazolinone core differs from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), which exhibit tautomerism between thiol and thione forms. The absence of a C=O group in triazoles (IR: 1663–1682 cm⁻¹ absent) contrasts with the quinazolinone’s carbonyl (C=O) at 1680–1700 cm⁻¹ . Biological Implications: Quinazolinones are associated with kinase inhibition, while triazoles (e.g., compounds [10–15] in ) are linked to antifungal and antibacterial activity due to sulfur-mediated interactions .

Sulfanylidene vs. Sulfonamide Groups: The sulfanylidene (C=S) in the target compound differs from sulfonamide-containing analogs (e.g., , Example 53).

Substituent Analysis

Furan-2-ylmethyl vs. Thiophen-2-ylmethyl :

- Compound 54 in replaces the furan with a thiophene ring. Thiophene’s higher aromaticity and sulfur atom may improve metabolic stability but reduce solubility compared to furan’s oxygen atom .

- Spectroscopic Differentiation : Thiophene substituents show distinct ¹H-NMR signals (δ 7.2–7.4 ppm for β-protons) vs. furan’s δ 6.3–6.5 ppm .

Chlorophenyl vs. Quinazolinone-Benzamide: The dichlorophenyl group in compound 53 () provides steric bulk and electron-withdrawing effects, whereas the quinazolinone-benzamide hybrid in the target compound offers planar geometry for π-π stacking in enzyme binding .

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.